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8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a chromen-2-one core structure, characterized by two fused aromatic rings and multiple functional groups, including an acetate moiety. The molecular formula is , indicating a relatively high degree of substitution with oxygen-containing groups, which contributes to its chemical reactivity and biological properties.
Common reagents for these reactions include potassium permanganate for oxidation and amines or thiols for substitution reactions.
8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate exhibits significant biological activities, which may include:
The synthesis of 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate typically involves multiple synthetic steps:
Optimized industrial methods may utilize continuous flow reactors and automated synthesis techniques to enhance yield and purity .
This compound has potential applications in various fields:
Interaction studies have indicated that 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate can interact with various biological targets. These interactions may include:
Further research is needed to fully elucidate the mechanisms behind these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylcoumarin | Methyl group on the coumarin ring | Anticoagulant, antimicrobial |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antioxidant, anti-inflammatory |
| 6-Methoxycoumarin | Methoxy group at position 6 | Antimicrobial, anticancer |
| 4-(Bromomethyl)-2H-chromen-7-yloctanoate | Bromine substitution | Antimicrobial |
The uniqueness of 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yyl)-2H-chromen-7-ylyl acetate lies in its specific substitution pattern and the presence of both methyl and oxo groups. This distinct arrangement imparts unique chemical reactivity and biological properties not found in simpler coumarin derivatives. Its combination of functionalities makes it a versatile compound suitable for further exploration in medicinal chemistry .
The compound belongs to the biscoumarin subclass, characterized by two fused chromen-2-one (coumarin) units. Structural analysis reveals:
This architecture places it within the angular pyranocoumarin category due to the non-linear fusion of the two heterocyclic systems. Comparative analysis with simple coumarins shows enhanced planarity (dihedral angle <5° between rings) and extended π-conjugation, as evidenced by UV-Vis spectra showing bathochromic shifts >50 nm compared to monomeric coumarins.
The compound’s synthesis builds upon three key developments in coumarin chemistry:
Chromenone Acetylation Techniques (1990s):
Early methods employed acetic anhydride/pyridine systems for O-acetylation, achieving <60% yields for C7-substituted coumarins. Modern protocols use DMAP-catalyzed acetylation, improving yields to 85-92%.
Cross-Coupling Strategies (2005-2015):
The 3,4-bis(bromomethyl)phenyl acetate intermediate (CAS 1618083-45-6) enabled Suzuki-Miyaura couplings for constructing the bis-chromenyl framework. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh$$3$$)$$4$$ |
| Base | K$$2$$CO$$3$$ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 85°C |
| Reaction Time | 24 h |
This method achieved 78% isolated yield in gram-scale syntheses.
Regioselective Methylation (Post-2010):Directed ortho-metalation (DoM) strategies using TMPMgCl·LiCl enabled precise C8-methylation without competing O-methylation.